4-(4-CHLORO-[1,3,5]TRIAZIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL +
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Overview
Description
4-(4-Chloro-[1,3,5]triazine-2-yl)-piperazine-1-carboxylic acid tert-butyl is a compound that belongs to the class of 1,3,5-triazine derivatives These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-[1,3,5]triazine-2-yl)-piperazine-1-carboxylic acid tert-butyl typically involves the substitution of chloride ions in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperazine and tert-butyl carboxylic acid. The reaction is usually carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base to neutralize the liberated hydrochloric acid . Microwave irradiation can be used to accelerate the reaction, resulting in higher yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-[1,3,5]triazine-2-yl)-piperazine-1-carboxylic acid tert-butyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tert-butyl ester group.
Major Products Formed
Scientific Research Applications
4-(4-Chloro-[1,3,5]triazine-2-yl)-piperazine-1-carboxylic acid tert-butyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-[1,3,5]triazine-2-yl)-piperazine-1-carboxylic acid tert-butyl involves the inhibition of bacterial enzymes and disruption of bacterial cell wall synthesis . The triazine ring interacts with the active sites of bacterial enzymes, leading to the inhibition of their activity. The piperazine moiety enhances the binding affinity of the compound to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1,3,5-triazine-2-ylamino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
Uniqueness
4-(4-Chloro-[1,3,5]triazine-2-yl)-piperazine-1-carboxylic acid tert-butyl is unique due to the presence of both the triazine ring and the piperazine moiety in its structure. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
845617-09-6 |
---|---|
Molecular Formula |
C12H18ClN5O2 |
Molecular Weight |
299.8 |
Purity |
0 |
Origin of Product |
United States |
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